molecular formula C16H16N2O3S B12480714 N-[5-(4-Methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide

N-[5-(4-Methoxy-phenyl)-7-oxo-4,5,6,7-tetrahydro-benzothiazol-2-yl]-acetamide

Cat. No.: B12480714
M. Wt: 316.4 g/mol
InChI Key: HTNFNYKRUKYNPO-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a methoxyphenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-methoxyaniline with carbon disulfide and potassium hydroxide to form 4-methoxyphenyl isothiocyanate. This intermediate is then reacted with 2-aminobenzoic acid to yield the benzothiazole core. The final step involves the acetylation of the benzothiazole derivative using acetic anhydride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of lipoxygenases by binding to their active sites, thereby preventing the conversion of fatty acids to inflammatory mediators . This inhibition can modulate inflammatory responses and has potential therapeutic implications in diseases characterized by excessive inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]acetamide is unique due to its benzothiazole core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[5-(4-methoxyphenyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]acetamide

InChI

InChI=1S/C16H16N2O3S/c1-9(19)17-16-18-13-7-11(8-14(20)15(13)22-16)10-3-5-12(21-2)6-4-10/h3-6,11H,7-8H2,1-2H3,(H,17,18,19)

InChI Key

HTNFNYKRUKYNPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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